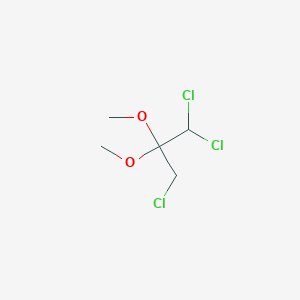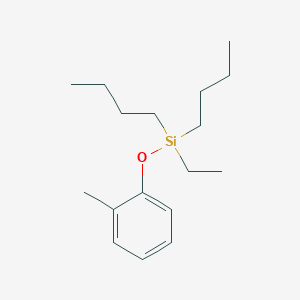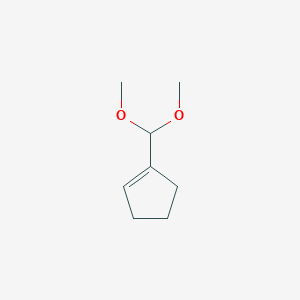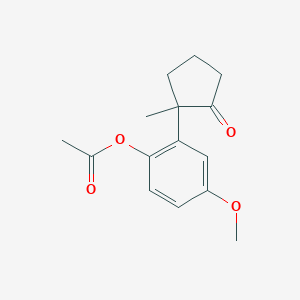
Octan-2-ol;octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octan-2-ol: and octan-2-one are organic compounds with significant industrial and scientific applicationsIt is a colorless, oily liquid with a characteristic odor and is poorly soluble in water but soluble in most organic solvents It is a colorless, volatile liquid commonly used in the fragrance industry .
Méthodes De Préparation
Octan-2-ol: is commercially produced by the base-cleavage of ricinoleic acid, with castor oil being the main feedstock . Another method involves the reduction of 2-octanone .
Octan-2-one: can be synthesized through the oxidation of 2-octanol or by the selective oxidation of 1-octene . It can also be produced by the condensation of acetone and pentanal followed by hydrogenation of the alkene .
Analyse Des Réactions Chimiques
Octan-2-ol: undergoes various chemical reactions, including:
Reduction: It can be reduced to form octane using strong reducing agents.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Octan-2-one: participates in reactions such as:
Reduction: Octan-2-one can be reduced to octan-2-ol using reducing agents like lithium aluminum hydride.
Condensation: It can undergo aldol condensation with aldehydes to form larger molecules.
Oxidation: It can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Applications De Recherche Scientifique
Octan-2-ol: is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of surfactants, cosmetic emollients, esters, and plasticizers.
Biology: As a frother in mineral flotation and a wetting agent.
Medicine: In the synthesis of pharmaceutical compounds and piperine derivatives.
Industry: Used in flavors, paints, coatings, lubricants, and fuels.
Octan-2-one: is used in:
Fragrance Industry: As a component in perfumes and fragrances.
Food Industry: As a flavoring agent in various food products.
Chemical Synthesis: As an intermediate in organic synthesis and in the study of biomolecule-ligand complexes.
Mécanisme D'action
Octan-2-ol: exerts its effects primarily through its interactions with lipid membranes, altering their fluidity and permeability. It can also act as a solvent, facilitating the dissolution and transport of hydrophobic molecules .
Octan-2-one: acts as a volatile compound that can interact with olfactory receptors, contributing to its use in fragrances and flavorings. It can also participate in various chemical reactions, forming intermediates that are crucial in organic synthesis .
Comparaison Avec Des Composés Similaires
Octan-2-ol: and octan-2-one can be compared with other similar compounds such as:
2-ethylhexanol: Used as an alternative to octan-2-ol in some applications.
1-octanol: Another alcohol with similar properties but different structural characteristics.
3-octanone: and 4-octanone : Isomers of octan-2-one with different positions of the carbonyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to structural differences.
Propriétés
Numéro CAS |
58053-50-2 |
|---|---|
Formule moléculaire |
C16H34O2 |
Poids moléculaire |
258.44 g/mol |
Nom IUPAC |
octan-2-ol;octan-2-one |
InChI |
InChI=1S/C8H18O.C8H16O/c2*1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3;3-7H2,1-2H3 |
Clé InChI |
OVLLYKKSSIIUMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)O.CCCCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)

![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)

![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)


![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)

![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)



![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)
